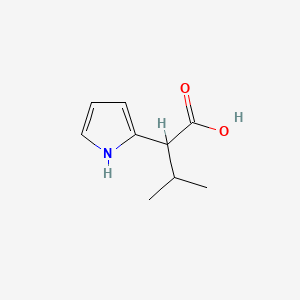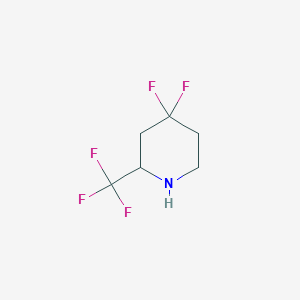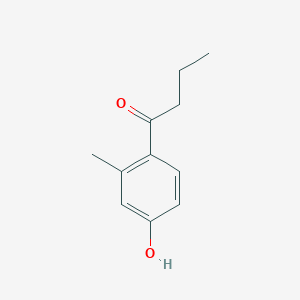
1-(4-Hydroxy-2-methylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of butanone, featuring a hydroxy group and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzaldehyde with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxy-2-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: this compound can be oxidized to this compound.
Reduction: Reduction of the carbonyl group yields 1-(4-Hydroxy-2-methylphenyl)butan-1-ol.
Substitution: Electrophilic aromatic substitution reactions yield various substituted derivatives, such as nitro, sulfo, and halo compounds.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2-methylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxy-2-butanone: A beta-hydroxy ketone with similar structural features but lacking the phenyl ring.
4-(4-Hydroxy-3-methylphenyl)butan-2-one (Zingerone): A compound with a similar structure but differing in the position of the hydroxy and methyl groups.
Uniqueness: 1-(4-Hydroxy-2-methylphenyl)butan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
YYBLGHXMEUSNLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


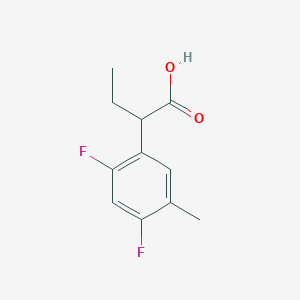
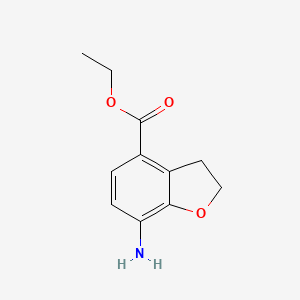
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
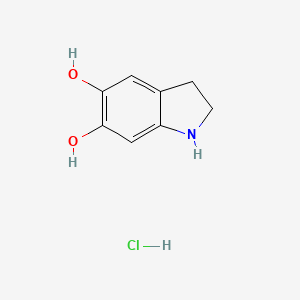
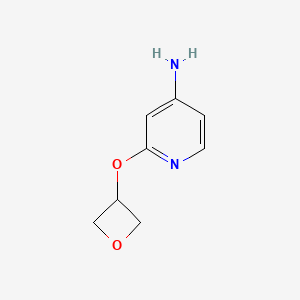

![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
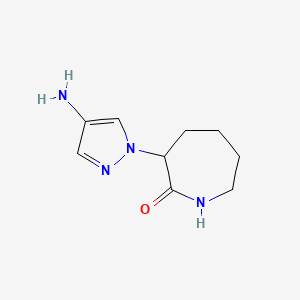

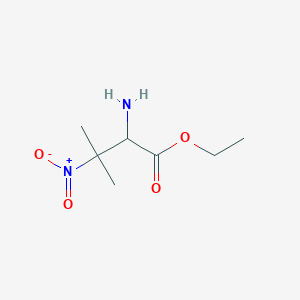
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
